[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is an organic compound categorized under pyridazines, characterized by a methoxyphenyl group linked to a pyridazinone ring and an acetic acid moiety. This compound has garnered interest due to its unique structural features, which suggest potential applications in various scientific fields, including medicinal chemistry and materials science. The chemical structure is denoted by the CAS number 1206118-97-9, and its molecular formula is .
The synthesis of [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves several key steps:
The synthetic routes may vary in conditions such as temperature, solvent choice, and reaction time, which can significantly influence yield and purity. Industrial production may utilize continuous flow synthesis techniques and catalytic methods to enhance efficiency and minimize environmental impact .
The molecular structure of [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid features:
[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by specific catalysts or reaction conditions that promote desired pathways while minimizing side reactions .
The mechanism of action of [3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is primarily linked to its interaction with biological targets:
[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid has several scientific applications:
This compound's multifaceted nature makes it a valuable subject for ongoing research across various scientific disciplines.
The pyridazinone core is synthesized via Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl enol ethers, achieving high regiocontrol for 3-monosubstituted derivatives. This method yields functionalized pyridazines, including 3-bromo intermediates essential for further derivatization [5]. Alternatively, copper-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones enable regioselective 6-endo-trig cyclization to 1,6-dihydropyridazines, which oxidize to pyridazinones under basic conditions. This approach tolerates diverse functional groups (e.g., halogens, methoxy) crucial for bioactivity optimization [5].
A validated route involves:
Table 1: Key Synthetic Routes for Pyridazinone Core
Method | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Inverse Diels-Alder | Lewis acid, RT, 12h | 3-Bromopyridazine | 60–75 |
Cu(II)-catalyzed cyclization | Cu(OAc)₂, AcOH, 80°C, 8h | 1,6-Dihydropyridazine | 85 |
Bromination/aromatization | Br₂, glacial acetic acid, reflux | 6-(3-Methoxyphenyl)pyridazin-3(2H)-one | 76 |
Functionalization focuses on electrophilic aromatic substitution and palladium-catalyzed cross-coupling at the 3-methoxyphenyl group. Nitration or halogenation at the phenyl ortho/para positions modulates steric and electronic properties. For example, bromination enables Suzuki-Miyaura cross-coupling to introduce biaryls, enhancing π-stacking with biological targets [6].
Piperazinyl linkers between pyridazinone and phenyl groups improve anticancer activity. Synthesis involves:
Table 2: Bioactivity of 3-Methoxyphenyl-Modified Derivatives
Substituent | Anti-Proliferative IC₅₀ (µM, AGS) | LDH Release (% Control) | Key Observation |
---|---|---|---|
4-NO₂ | 18.2 | 180 | Highest oxidative stress induction |
3,4,5-OCH₃ | 25.7 | 155 | Moderate Bax upregulation |
H | >50 | 120 | Low activity |
The acetic acid sidechain is derivatized to hydrazones and carbamates to enhance target affinity. Key strategies include:
Carbamate derivatives exhibit butyrylcholinesterase (BuChE) inhibition. Long alkyl chains (e.g., heptyl carbamate) enhance BuChE affinity (IC₅₀ = 4.8 µM) by occupying the enzyme’s hydrophobic gorge. Aryl carbamates, however, favor acetylcholinesterase (AChE) inhibition due to π-cation interactions [8].
Electron-donating groups (EDGs: e.g., -OCH₃) increase lipophilicity (Log P = 3.49 for 3-OCH₃ vs. 3.00 for H-substituted), enhancing membrane permeability but reducing aqueous solubility (Log S = −6.55 vs. −6.19). Conversely, electron-withdrawing groups (EWGs: e.g., -NO₂) decrease Log P (2.48) but improve solubility (−6.58) and polar surface area (tPSA = 132.42 Ų), favoring metabolic stability [6] [7].
In COX-2 inhibition, EDGs on the phenyl ring boost activity (IC₅₀ = 40 nM for 4-OCH₃ vs. 120 nM for H). EWGs like -CF₃ reduce activity due to disrupted H-bonding with Tyr355 and His90 [7]. For BuChE inhibitors, EDGs at the meta position of phenyl carbamates increase potency (IC₅₀ = 8.2 µM) compared to EWGs (IC₅₀ > 100 µM) [8].
Table 3: Pharmacokinetic Properties of Key Derivatives
R Group | Log P | Log S | tPSA (Ų) | COX-2 IC₅₀ (nM) | BuChE IC₅₀ (µM) |
---|---|---|---|---|---|
4-OCH₃ | 3.03 | −6.52 | 89.84 | 40 | 12.4 |
4-NO₂ | 2.62 | −6.86 | 132.42 | 110 | >100 |
3,4,5-OCH₃ | 2.62 | −6.10 | 108.30 | 45 | 18.9 |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8